molecular formula C20H11ClF2N2O2 B11695566 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No.: B11695566
M. Wt: 384.8 g/mol
InChI Key: YRFGKJKBQCNVQS-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is a complex organic compound that features a benzoxazole ring substituted with chloro and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method involves the formation of the benzoxazole ring through a cyclization reaction of 2-aminophenol with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce compounds with additional oxygen-containing functionalities .

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzoxazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C20H11ClF2N2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

InChI

InChI=1S/C20H11ClF2N2O2/c21-15-9-11(22)5-7-13(15)20-25-17-10-12(6-8-18(17)27-20)24-19(26)14-3-1-2-4-16(14)23/h1-10H,(H,24,26)

InChI Key

YRFGKJKBQCNVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl)F

Origin of Product

United States

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